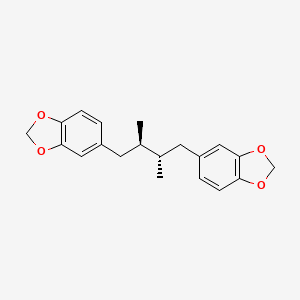

Machilin A

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H22O4 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

5-[(2R,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-1,3-benzodioxole |

InChI |

InChI=1S/C20H22O4/c1-13(7-15-3-5-17-19(9-15)23-11-21-17)14(2)8-16-4-6-18-20(10-16)24-12-22-18/h3-6,9-10,13-14H,7-8,11-12H2,1-2H3/t13-,14+ |

InChI Key |

QEFJURUMSHPMTC-OKILXGFUSA-N |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C=C1)OCO2)[C@@H](C)CC3=CC4=C(C=C3)OCO4 |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)C(C)CC3=CC4=C(C=C3)OCO4 |

Synonyms |

machilin A |

Origin of Product |

United States |

Foundational & Exploratory

Machilin A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Machilin A, a lignan of significant interest in the scientific community, has demonstrated a range of promising biological activities, including anticancer and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is primarily isolated from plants belonging to the Lauraceae and Saururaceae families. The most well-documented sources are:

-

Machilus thunbergii Sieb. et Zucc. (Lauraceae): The bark of this tree, commonly known as the Japanese bay tree or red machilus, is a rich source of this compound and other related lignans.[1][2]

-

Saururus chinensis (Lour.) Baill. (Saururaceae): Also known as Chinese lizard's tail, this perennial herbaceous plant contains this compound and its stereoisomers, such as Machilin D.

Data Presentation: Isolation of this compound and Related Lignans

The following table summarizes the quantitative data from representative studies on the isolation of this compound and a closely related lignan, Machilin D, from their natural sources. It is important to note that yields can vary depending on the specific plant material, collection time, and the extraction and purification methods employed.

| Plant Source | Plant Part | Starting Material (g) | Extraction Solvent | Fraction/Compound | Yield (g) | Yield (%) | Reference |

| Machilus thunbergii | Bark | 500 | 80% Methanol | Crude Extract | 45.2 | 9.04 | [1] |

| Machilus thunbergii | Bark | 500 | 80% Methanol | Dichloromethane Fraction | 7.1 | 1.42 | [1] |

| Saururus chinensis | Dry Powder | Not Specified | Methanol | Ethyl Acetate Fraction | Not Specified | Not Specified | [1] |

Note: Specific yield for pure this compound is often not reported in the literature. The table reflects the yield of crude extracts and fractions from which this compound is subsequently purified.

Experimental Protocols

The following are detailed experimental protocols for the isolation and purification of this compound from its primary natural sources. These protocols are compiled from various research publications and represent common methodologies.

Protocol 1: Isolation of this compound from Machilus thunbergii Bark

This protocol is based on bioactivity-guided fractionation methods.

1. Extraction:

- Air-dry the bark of Machilus thunbergii and grind it into a coarse powder.

- Extract the powdered bark (500 g) three times with 80% methanol at room temperature with ultrasonic agitation for 90 minutes per extraction.[1]

- Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Solvent Partitioning:

- Suspend the crude methanol extract (e.g., 45.2 g) in distilled water.[1]

- Perform liquid-liquid partitioning with an equal volume of dichloromethane.

- Separate the dichloromethane layer and concentrate it under reduced pressure to yield the dichloromethane fraction (e.g., 7.1 g), which is enriched in lignans.[1]

3. Chromatographic Purification:

- Medium-Pressure Liquid Chromatography (MPLC):

- Subject the dichloromethane fraction to MPLC on a silica gel column.

- Elute the column with a gradient solvent system of n-hexane:ethyl acetate:methanol, starting from a non-polar mixture (e.g., 20:1:0) and gradually increasing the polarity to 100% methanol (0:0:1).[1]

- Collect fractions and monitor by thin-layer chromatography (TLC).

- Preparative High-Performance Liquid Chromatography (HPLC):

- Pool the fractions containing this compound (identified by TLC comparison with a standard).

- Further purify the pooled fractions using preparative HPLC on a C18 column.

- Use a mobile phase of methanol and water, or acetonitrile and water, in an isocratic or gradient elution, to isolate pure this compound.

Protocol 2: Isolation of Machilin D (a stereoisomer of this compound) from Saururus chinensis

This protocol employs a series of column chromatography techniques.[1][2]

1. Extraction and Partitioning:

- Extract the dried and powdered whole plant of Saururus chinensis with methanol.

- Concentrate the methanol extract and partition it between ethyl acetate and water.

- Collect and concentrate the ethyl acetate fraction.

2. Multi-Step Column Chromatography:

- Silica Gel Column Chromatography:

- Load the ethyl acetate fraction onto a silica gel column.

- Elute with a chloroform-methanol solvent system (e.g., 30:1) to perform initial fractionation.[1]

- Reversed-Phase C18 Column Chromatography:

- Subject the fractions containing the target lignans to chromatography on a reversed-phase C18 column.

- Elute with a methanol-water or acetonitrile-water gradient.

- Sephadex LH-20 Column Chromatography:

- Further purify the relevant fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove smaller impurities.

3. Final Purification by Preparative HPLC:

- Perform a final purification step using preparative HPLC to obtain highly pure Machilin D.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for this compound isolation and the signaling pathways it is known to modulate.

Experimental Workflow for this compound Isolation

Caption: Isolation workflow for this compound.

Signaling Pathway: Inhibition of Lactate Dehydrogenase A (LDHA) by this compound

Caption: this compound inhibits LDHA.

Signaling Pathway: Putative Inhibition of NF-κB Pathway by Machilin Analogs

Caption: Inhibition of NF-κB pathway.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate this and other related lignans for further investigation. The elucidation of its mechanisms of action, such as the inhibition of LDHA and potential modulation of the NF-κB pathway, underscores its therapeutic potential and encourages continued research and development efforts. As with any natural product isolation, optimization of the described methods may be necessary to achieve higher yields and purity depending on the specific laboratory conditions and available instrumentation.

References

The Discovery, History, and Therapeutic Potential of Machilin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Machilin A, a lignan first isolated from the bark of Machilus thunbergii in 1987, has emerged as a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of this compound. It details the experimental protocols for its isolation and biological evaluation, presents quantitative data on its activity, and visualizes its key signaling pathway and experimental workflows. The primary focus is on its role as a competitive inhibitor of Lactate Dehydrogenase A (LDHA), a critical enzyme in cancer metabolism. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound.

Discovery and History

This compound was first reported in 1987 by Shimomura et al. as a constituent of the bark of Machilus thunbergii, a plant used in traditional medicine.[1] Subsequent studies have confirmed its presence in other plant species and have focused on elucidating its diverse biological activities. While initially investigated for various properties, a significant breakthrough in understanding its therapeutic potential came with the discovery of its potent and specific inhibitory activity against Lactate Dehydrogenase A (LDHA).[2] This finding has positioned this compound as a compelling candidate for the development of novel anti-cancer therapies targeting the Warburg effect, a hallmark of cancer metabolism.[3]

Mechanism of Action: Inhibition of Lactate Dehydrogenase A

This compound exerts its primary anti-cancer effects by competitively inhibiting the enzyme Lactate Dehydrogenase A (LDHA).[2][3] LDHA is a crucial enzyme in anaerobic glycolysis, responsible for the conversion of pyruvate to lactate. Cancer cells often exhibit elevated rates of glycolysis even in the presence of oxygen (the Warburg effect) and rely on LDHA to regenerate NAD+ and sustain high glycolytic flux.

By binding to the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, this compound effectively blocks the enzyme's activity.[2] This inhibition leads to a cascade of downstream effects detrimental to cancer cell survival:

-

Reduced Lactate Production: Inhibition of LDHA directly curtails the production of lactate.[2][3]

-

Decreased ATP Levels: The disruption of glycolysis leads to a significant reduction in intracellular ATP levels, depriving cancer cells of the energy required for rapid proliferation.[2][3]

-

Increased Mitochondrial Reactive Oxygen Species (ROS): The metabolic shift induced by LDHA inhibition results in an increase in mitochondrial ROS, which can trigger apoptotic pathways.[2]

-

Induction of Apoptosis: The culmination of energy depletion and oxidative stress leads to the induction of programmed cell death (apoptosis) in cancer cells.[2]

The signaling pathway illustrating the mechanism of action of this compound is depicted below.

Caption: Signaling pathway of this compound's inhibitory action on LDHA.

Quantitative Data

The biological activity of this compound has been quantified across various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT29 | Colon Cancer | ~25 | [4] |

| A549 | Lung Cancer | ~30 | [4] |

| MCF-7 | Breast Cancer | ~40 | [4] |

| HepG2 | Liver Cancer | ~35 | [4] |

Table 2: Effect of this compound on Lactate and ATP Production in HT29 Cells

| Treatment | Lactate Production (% of Control) | Intracellular ATP (% of Control) | Reference |

| Control | 100 | 100 | [2] |

| This compound (25 µM) | ~50 | ~60 | [2] |

| This compound (50 µM) | ~30 | ~40 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound from Machilus thunbergii

The following protocol describes a general method for the isolation and purification of this compound from the bark of Machilus thunbergii, based on bioassay-guided fractionation techniques.

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The dried and powdered bark of Machilus thunbergii is extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.[1]

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, methylene chloride (CH2Cl2), ethyl acetate, and n-butanol. The bioactivity of each fraction is assessed. The CH2Cl2-soluble fraction is often found to be enriched with this compound.

-

Chromatographic Fractionation: The active fraction (e.g., CH2Cl2 fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the components based on their polarity.

-

Further Purification: Fractions exhibiting the desired biological activity (e.g., LDHA inhibition) are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

LDHA Inhibition Assay

This protocol details the in vitro assay to determine the inhibitory effect of this compound on LDHA activity.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant human LDHA enzyme, NADH, and pyruvate in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Incubation with this compound: The enzyme is pre-incubated with varying concentrations of this compound for a specified period at a controlled temperature (e.g., 37°C).

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, pyruvate.

-

Measurement of Activity: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer. The rate of this decrease is proportional to the LDHA activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of the control (without inhibitor). The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the cytotoxic effects of this compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment with this compound: The cells are then treated with various concentrations of this compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Measurement of Lactate Production

This protocol outlines the procedure for quantifying the effect of this compound on lactate production by cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with different concentrations of this compound as described for the MTT assay.

-

Collection of Culture Medium: After the treatment period, the cell culture medium is collected.

-

Lactate Assay: The concentration of lactate in the collected medium is measured using a commercially available lactate assay kit. These kits typically use an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Data Analysis: The lactate concentration in the medium of treated cells is compared to that of untreated control cells to determine the percentage of inhibition of lactate production.

Measurement of Intracellular ATP Levels

This protocol describes how to measure the impact of this compound on the intracellular ATP levels of cancer cells.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured and treated with various concentrations of this compound.

-

Cell Lysis: After treatment, the cells are lysed to release their intracellular contents, including ATP.

-

ATP Assay: The ATP concentration in the cell lysate is quantified using a commercially available ATP assay kit. These kits are typically based on the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the ATP concentration.

-

Data Analysis: The luminescence signal from the treated cells is compared to that of the untreated control cells to determine the percentage of reduction in intracellular ATP levels.

Conclusion and Future Directions

This compound has been firmly established as a potent inhibitor of LDHA with significant anti-cancer properties. Its discovery and subsequent characterization have provided a valuable chemical scaffold for the development of novel therapeutics targeting cancer metabolism. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate its mechanism of action and explore its efficacy in various cancer models.

Future research should focus on several key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies could lead to the synthesis of this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Comprehensive in vivo studies in various animal models of cancer are necessary to validate the therapeutic potential of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, including conventional chemotherapeutics and targeted therapies, could lead to more effective treatment strategies.

-

Biomarker Development: Identifying predictive biomarkers could help in selecting patients who are most likely to respond to this compound-based therapies.

References

- 1. Lignans from Machilus thunbergii as Thymic Stromal Lymphopoietin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthetic Pathway of Machilin A: A Technical Guide for Researchers

An In-depth Exploration of the Molecular Journey from Phenylalanine to a Promising Bioactive Lignan

For Researchers, Scientists, and Drug Development Professionals

Abstract

Machilin A, a dibenzylbutane lignan isolated from plants of the Lauraceae family such as Machilus thunbergii and Phoebe species, has garnered significant interest for its diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer properties. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, from its primary metabolic precursors to the formation of its characteristic chemical structure. While the complete pathway has not been fully elucidated, this document synthesizes the established knowledge of lignan biosynthesis and proposes a putative route to this compound, highlighting the key enzymatic steps and potential areas for future research.

Introduction to this compound and Lignans

Lignans are a large and diverse class of phenolic secondary metabolites found in a wide variety of plants. They are formed by the oxidative coupling of two or more phenylpropanoid units. This compound belongs to the dibenzylbutane subclass of lignans, characterized by a C8-C8' linkage between two phenylpropane units. Its structure features two methylenedioxy bridges and a specific stereochemistry that contribute to its biological activity.

The General Phenylpropanoid Pathway: The Foundation of Lignan Biosynthesis

The biosynthesis of all lignans, including this compound, originates from the aromatic amino acid L-phenylalanine, which is a product of the shikimate pathway. The general phenylpropanoid pathway converts phenylalanine into various hydroxycinnamoyl-CoA esters, which serve as central precursors for a multitude of phenolic compounds.

The initial steps of this pathway are catalyzed by a series of well-characterized enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA.

Further hydroxylations and methylations of p-coumaroyl-CoA lead to the formation of other hydroxycinnamoyl-CoA esters, such as feruloyl-CoA and sinapoyl-CoA. These activated precursors are then reduced to their corresponding monolignols. For the biosynthesis of guaiacyl lignans like this compound, the key monolignol is coniferyl alcohol .

Biosynthesis of the Dibenzylbutane Skeleton: Core Pathway to this compound

The formation of the characteristic dibenzylbutane backbone of this compound proceeds through a series of enzymatic reactions starting from two molecules of coniferyl alcohol.

Oxidative Coupling to Pinoresinol

The first committed step in the biosynthesis of many lignans is the stereospecific oxidative coupling of two monolignol radicals. In the case of this compound precursors:

-

Enzyme: A laccase or peroxidase generates coniferyl alcohol radicals.

-

Dirigent Protein (DIR): These proteins guide the radical-radical coupling to form a specific stereoisomer of the furofuran lignan, (+)-pinoresinol . In the absence of DIRs, a racemic mixture of products would be formed.

Sequential Reductions to Secoisolariciresinol

Pinoresinol undergoes two successive reductions catalyzed by Pinoresinol-Lariciresinol Reductase (PLR) , a NADPH-dependent enzyme:

-

Reduction to Lariciresinol: (+)-Pinoresinol is reduced to (+)-lariciresinol.

-

Reduction to Secoisolariciresinol: (+)-Lariciresinol is further reduced to yield the dibenzylbutane lignan (-)-secoisolariciresinol .

Putative Biosynthetic Pathway from Secoisolariciresinol to this compound

The final steps in the biosynthesis of this compound from secoisolariciresinol have not yet been experimentally elucidated. However, based on the chemical structure of this compound and known enzymatic reactions in the biosynthesis of other lignans, a putative pathway can be proposed. These steps likely involve hydroxylations, O-methylations, and the formation of two methylenedioxy bridges.

It is important to note that the following pathway is hypothetical and requires experimental validation.

The proposed pathway from (-)-secoisolariciresinol to this compound likely involves a series of tailoring enzymes:

-

Hydroxylation: Specific hydroxylations on the aromatic rings may be necessary precursors for methylenedioxy bridge formation. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) .

-

Methylenedioxy Bridge Formation: The two methylenedioxy groups in this compound are likely formed by the oxidative cyclization of adjacent hydroxyl and methoxy groups on the phenyl rings. Enzymes from the cytochrome P450 family, specifically the CYP81Q and CYP719A subfamilies , have been shown to catalyze the formation of methylenedioxy bridges in the biosynthesis of other lignans, such as sesamin.[1][2][3][4] It is plausible that homologous enzymes are responsible for this transformation in Machilus thunbergii.

-

O-Methylation: The methoxy groups present in this compound are likely added by O-methyltransferases (OMTs) , which utilize S-adenosyl methionine (SAM) as a methyl donor.

The precise order of these reactions is currently unknown and represents a key area for future research.

Key Enzymes and Their Putative Roles

The following table summarizes the key enzymes, both known and putative, involved in the biosynthetic pathway of this compound.

| Enzyme Class | Abbreviation | Reaction Catalyzed | Status in this compound Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine → Cinnamic acid | Known (General Phenylpropanoid Pathway) |

| Cinnamate 4-Hydroxylase | C4H | Cinnamic acid → p-Coumaric acid | Known (General Phenylpropanoid Pathway) |

| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA | Known (General Phenylpropanoid Pathway) |

| Cinnamoyl-CoA Reductase | CCR | Feruloyl-CoA → Coniferaldehyde | Known (Monolignol Biosynthesis) |

| Cinnamyl Alcohol Dehydrogenase | CAD | Coniferaldehyde → Coniferyl alcohol | Known (Monolignol Biosynthesis) |

| Laccase/Peroxidase | Coniferyl alcohol → Coniferyl alcohol radical | Known (Lignan Biosynthesis) | |

| Dirigent Protein | DIR | Radical coupling → (+)-Pinoresinol | Known (Lignan Biosynthesis) |

| Pinoresinol-Lariciresinol Reductase | PLR | (+)-Pinoresinol → (+)-Lariciresinol → (-)-Secoisolariciresinol | Known (Dibenzylbutane Lignan Biosynthesis) |

| Cytochrome P450 Monooxygenase | CYP | Hydroxylation, Methylenedioxy bridge formation | Putative |

| O-Methyltransferase | OMT | O-methylation | Putative |

Experimental Protocols for Key Enzyme Assays

Detailed experimental protocols for the enzymes specific to this compound biosynthesis are not available due to the unelucidated nature of the downstream pathway. However, general protocols for assaying key enzymes in the upstream lignan pathway can be adapted for research on Machilus thunbergii.

General Protocol for Pinoresinol-Lariciresinol Reductase (PLR) Assay

This protocol is based on methods used for PLR from other plant species and would require optimization for Machilus thunbergii.

Objective: To measure the NADPH-dependent reduction of pinoresinol or lariciresinol.

Materials:

-

Crude protein extract from Machilus thunbergii tissue or purified recombinant PLR.

-

Substrate: (+)-Pinoresinol or (+)-Lariciresinol (dissolved in a suitable organic solvent like DMSO).

-

Cofactor: NADPH.

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

-

Quenching solution: e.g., Acetic acid or Ethyl acetate.

-

HPLC system for product analysis.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer and NADPH.

-

Initiate the reaction by adding the enzyme extract and the substrate.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Analyze the formation of lariciresinol (from pinoresinol) or secoisolariciresinol (from lariciresinol) by HPLC, comparing retention times and UV spectra with authentic standards.

General Protocol for Secoisolariciresinol Dehydrogenase (SIRD) Assay

This protocol is adapted from studies on SIRD from Isatis indigotica and would need optimization.[5][6]

Objective: To measure the NAD(P)+-dependent oxidation of secoisolariciresinol.

Materials:

-

Crude protein extract or purified recombinant SIRD.

-

Substrate: (-)-Secoisolariciresinol.

-

Cofactor: NAD+ or NADP+.[5]

-

Assay Buffer: e.g., 20 mM Tris-HCl, pH 8.8.[5]

-

LC-MS system for product analysis.

Procedure:

-

Prepare the reaction mixture containing the assay buffer, cofactor, and substrate.

-

Add the enzyme extract to start the reaction.

-

Incubate at an optimal temperature (e.g., 30°C) for a specified time (e.g., overnight).[5]

-

Analyze the reaction mixture directly by LC-MS to detect the formation of the product, matairesinol, by comparing its mass and fragmentation pattern with a standard.[5]

Visualization of the Biosynthetic Pathway and Experimental Workflow

Proposed Biosynthetic Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. Essences in Metabolic Engineering of Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Identification and investigation of a novel NADP+-dependent secoisolariciresinol dehydrogenase from Isatis indigotica [frontiersin.org]

Machilin A as a Potent Inhibitor of Lactate Dehydrogenase A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase A (LDHA), a critical enzyme in anaerobic glycolysis, is a key therapeutic target in oncology due to its role in promoting the Warburg effect and sustaining tumor cell proliferation. This technical guide provides an in-depth overview of Machilin A, a naturally occurring lignan, as a direct inhibitor of LDHA. We will explore its mechanism of action, present quantitative data on its inhibitory and binding activities, and provide detailed experimental protocols for the key assays used to characterize this interaction. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's potential as an anti-cancer agent.

Introduction

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid growth and proliferation[1]. A pivotal enzyme in this process is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary for sustained glycolysis[1][2]. The upregulation of LDHA is a common feature in many cancers and is associated with tumor progression, metastasis, and poor prognosis[1]. Consequently, the inhibition of LDHA has emerged as a promising strategy for cancer therapy[1][2].

This compound, a lignan isolated from Machilus thunbergii, has been identified as a potent and direct inhibitor of LDHA[1][3]. This guide will serve as a comprehensive technical resource on the characterization of this compound as an LDHA inhibitor.

Mechanism of Action

This compound functions as a competitive inhibitor of LDHA by directly targeting the binding site of the cofactor nicotinamide adenine dinucleotide (NADH)[1][3][4]. By occupying the NADH binding pocket, this compound prevents the formation of the functional LDHA-NADH complex, thereby inhibiting the conversion of pyruvate to lactate[1]. This competitive inhibition was determined through kinetic studies and further supported by binding assays showing that this compound physically interacts with LDHA[1].

Signaling Pathway

Figure 1: Mechanism of this compound Inhibition of LDHA.

Quantitative Data

The inhibitory and binding properties of this compound against LDHA have been quantified through various biophysical and biochemical assays.

Table 1: In Vitro Inhibition of LDHA by this compound

| Parameter | Value | Method | Reference |

| IC50 | 84 µM | LDHA Activity Assay | [1][3] |

| Inhibition Type | Competitive (with respect to NADH) | LDHA Activity Assay | [1][3] |

Table 2: Binding Affinity of this compound to LDHA

| Parameter | Value | Method | Reference |

| KD | 29 µM | Surface Plasmon Resonance (SPR) | [1] |

| KD (NADH) | 10 µM | Surface Plasmon Resonance (SPR) | [1] |

Table 3: Cellular Effects of this compound in Cancer Cell Lines

| Cell Line | Effect | Concentration | Reference |

| Colon, Breast, Lung, Liver Cancers | Decreased LDH Activity & Lactate Production | Varies by cell line | [1] |

| Various Cancer Cells | Decreased ATP Levels | Varies by cell line | [1][3][4] |

| Various Cancer Cells | Inhibition of Colony Formation | Varies by cell line | [1][3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as an LDHA inhibitor.

LDHA Enzyme Activity Assay

This assay measures the enzymatic activity of LDHA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human LDHA

-

This compound

-

Pyruvate

-

NADH

-

Assay Buffer (e.g., 20 mM HEPES-K+, pH 7.2)

-

96-well UV-transparent microplate

-

Microplate reader with 340 nm absorbance capability

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., oxamate).

-

Add purified recombinant LDHA to each well and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of pyruvate and NADH.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

The rate of NADH oxidation is proportional to the LDHA activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (this compound) and an analyte (LDHA).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC/NHS)

-

Purified recombinant human LDHA

-

This compound

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Immobilize the purified LDHA onto the surface of a sensor chip using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of this compound to the immobilized LDHA. This is recorded as a sensorgram.

-

After each injection, regenerate the sensor surface to remove the bound this compound.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a small molecule to a protein, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant human LDHA

-

This compound

-

Dialysis buffer

Protocol:

-

Thoroughly dialyze the purified LDHA and dissolve this compound in the same buffer to minimize heats of dilution.

-

Load the LDHA solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small, sequential injections of this compound into the LDHA solution while monitoring the heat released or absorbed.

-

Integrate the heat signal for each injection to generate a binding isotherm.

-

Fit the binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS) of the binding event.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the engagement of a drug with its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)

Protocol:

-

Culture the cancer cells to the desired confluency.

-

Treat the cells with either vehicle or a specific concentration of this compound for a defined period.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Quantify the amount of soluble LDHA in the supernatant at each temperature using Western blotting or mass spectrometry.

-

Plot the amount of soluble LDHA as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Experimental Workflow: Characterizing this compound as an LDHA Inhibitor

Figure 2: Workflow for characterizing an LDHA inhibitor.

Logical Relationship: From Target Inhibition to Cellular Effects

Figure 3: Cellular consequences of LDHA inhibition by this compound.

Conclusion

This compound has been robustly characterized as a direct, competitive inhibitor of LDHA. The quantitative data from enzymatic and biophysical assays confirm its potency and binding affinity. Furthermore, cellular studies demonstrate its ability to inhibit lactate production, reduce ATP levels, and suppress the growth of various cancer cell lines. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential LDHA inhibitors. The compelling preclinical data for this compound warrant further investigation into its therapeutic potential as an anti-cancer agent targeting tumor metabolism.

References

- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. tycmhoffman.com [tycmhoffman.com]

- 3. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Machilin A in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Machilin A, a lignan isolated from Myristica fragrans, has emerged as a significant modulator of cellular metabolism. Initially identified for its various biological activities, recent research has pinpointed its critical role in influencing metabolic pathways, particularly in the context of cancer and potentially other metabolic disorders. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects on cellular metabolism, with a focus on its interaction with key metabolic enzymes and signaling pathways. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to this compound and Cellular Metabolism

Cellular metabolism encompasses a complex network of biochemical reactions essential for energy production, biosynthesis of macromolecules, and maintenance of cellular homeostasis[1]. Dysregulation of these metabolic pathways is a hallmark of numerous diseases, including cancer, obesity, and diabetes[2]. Cancer cells, for instance, exhibit a reprogrammed metabolism characterized by increased aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation[2][3]. Key signaling pathways, such as those involving AMP-activated protein kinase (AMPK), mammalian target of rapamycin (mTOR), and insulin, are central regulators of cellular metabolic processes[1][4][5].

This compound has garnered attention for its potential to target these altered metabolic states. This guide will delve into the specific mechanisms of action of this compound, focusing on its well-documented role as an inhibitor of Lactate Dehydrogenase A (LDHA) and exploring its potential influence on other metabolic signaling cascades.

This compound as a Modulator of Glycolysis: The Inhibition of Lactate Dehydrogenase A (LDHA)

The most extensively studied role of this compound in cellular metabolism is its potent inhibition of Lactate Dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate[6][7][8]. In many cancer cells, LDHA is overexpressed and plays a crucial role in sustaining the high glycolytic rate characteristic of the Warburg effect[6][9].

This compound acts as a competitive inhibitor of LDHA by blocking the binding of the cofactor nicotinamide adenine dinucleotide (NAD) to the enzyme[6][7]. This inhibition leads to a cascade of metabolic consequences within cancer cells.

Biochemical and Cellular Effects of LDHA Inhibition by this compound

The inhibition of LDHA by this compound results in several measurable effects on cancer cell metabolism and survival:

-

Reduced Lactate Production: By blocking the conversion of pyruvate to lactate, this compound significantly decreases the intracellular and extracellular levels of lactate[6][7][8].

-

Decreased ATP Production: The suppression of glycolysis by this compound leads to a reduction in intracellular ATP levels, thereby limiting the energy supply for cancer cell proliferation[6][7][8].

-

Induction of Oxidative Stress: Inhibition of LDHA can lead to an increase in mitochondrial reactive oxygen species (ROS)[6][8].

-

Suppression of Tumor Growth: In vitro and in vivo studies have demonstrated that this compound can inhibit the growth of various cancer cell types, including colon, breast, lung, and liver cancers[6][7][8].

Quantitative Data on this compound's Inhibitory Effect on LDHA

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on LDHA.

| Parameter | Value | Cell Line/System | Reference |

| IC50 for LDHA activity | 84 µM | Purified recombinant LDHA | [6][8] |

| Inhibition of Lactate Production | Significant reduction at 30 µM | HT29 colorectal cancer cells | [8][10] |

| Reduction in Tumor Volume | Significant reduction at 10 and 50 µg/g body weight | Lewis Lung Carcinoma (LLC) allografts in mice | [8] |

| Reduction in Tumor Weight | Significant reduction at 10 and 50 µg/g body weight | LLC allografts in mice | [8] |

| IC50 for Cell Viability (HepG2) | 14.16 ± 0.56 nM | HepG2 human liver cancer cells | [11] |

| IC50 for Cell Viability (HeLa) | 0.17 ± 0.00 nM | HeLa human cervical cancer cells | [11] |

Signaling Pathways Modulated by this compound

The metabolic alterations induced by this compound are intertwined with the modulation of key cellular signaling pathways.

The LDHA-Lactate Axis and Downstream Signaling

The reduction of lactate by this compound has implications beyond cellular energy metabolism. Lactate is now recognized as a signaling molecule that can influence the tumor microenvironment. For instance, tumor-derived lactate can promote the polarization of macrophages towards an M2 phenotype, which is associated with tumor progression and immune evasion[6]. By inhibiting lactate production, this compound can suppress M2 macrophage polarization[6][8].

Figure 1: Mechanism of this compound in cancer cell metabolism.

Potential Roles of this compound in Other Metabolic Contexts

While the primary focus of existing research has been on cancer, the fundamental role of the pathways targeted by this compound suggests its potential relevance in other metabolic diseases.

Adipogenesis and Lipid Metabolism

Adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes, is a key aspect of lipid metabolism and is implicated in obesity[12]. The regulation of adipogenesis involves a complex interplay of transcription factors such as PPARγ and C/EBPα[12]. While direct studies on this compound's effect on adipogenesis are lacking, other natural compounds have been shown to inhibit this process, suggesting a potential area for future investigation with this compound[12][13][14].

Browning of White Adipose Tissue

The "browning" of white adipose tissue (WAT) to form beige or brite adipocytes, which have thermogenic capacity, is a promising strategy for combating obesity[15][16][17]. This process is often mediated by the activation of brown fat-specific genes like UCP1[15][16]. Natural compounds have been shown to promote WAT browning[17][18]. Investigating whether this compound can induce browning could open new avenues for its therapeutic application.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the effects of this compound on cellular metabolism.

Cell Culture

-

Cell Lines:

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2[6].

LDHA Activity Assay

This assay measures the enzymatic activity of LDHA.

-

Enzyme Source: Purified recombinant LDHA or cell lysates.

-

Reaction Mixture: A typical reaction mixture contains Tris-HCl buffer, NADH, and pyruvate.

-

Procedure: a. Pre-incubate LDHA with varying concentrations of this compound. b. Initiate the reaction by adding pyruvate. c. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. d. Calculate the IC50 value of this compound.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cells.

-

Cell Treatment: Treat cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

Sample Collection: Collect the cell culture medium.

-

Measurement: Use a commercially available L-lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Normalization: Normalize the lactate levels to the total protein concentration of the cells.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of this compound concentrations for a specific period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Figure 2: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound has been clearly established as a potent inhibitor of LDHA, leading to significant anti-proliferative effects in various cancer models by targeting their glycolytic metabolism. The existing data provides a strong foundation for its further development as a potential therapeutic agent in oncology.

However, the role of this compound in cellular metabolism is likely broader than its effects on LDHA in cancer. Future research should be directed towards:

-

Investigating the effects of this compound on other key metabolic signaling pathways , such as AMPK, mTOR, and insulin signaling, in both cancerous and non-cancerous models.

-

Exploring the potential of this compound in treating metabolic disorders like obesity and type 2 diabetes by examining its effects on adipogenesis, lipolysis, and glucose homeostasis.

-

Conducting comprehensive preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and safety profile of this compound to pave the way for potential clinical applications.

A deeper understanding of the multifaceted role of this compound in cellular metabolism will be crucial for unlocking its full therapeutic potential.

References

- 1. Cellular metabolism and disease: what do metabolic outliers teach us? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review: Cellular Metabolism in Disease (Cancer, Diabetes, Senescence, and NASH) DOJINDO LABORATORIES [dojindo.com]

- 3. mdpi.com [mdpi.com]

- 4. Insulin signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 6. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory and Anti-Adipogenesis Effects of Alchemilla vulgaris L., Salvia officinalis L., and Vitis vinifera L. in THP-1-Derived Macrophages and 3T3-L1 Cell Line [mdpi.com]

- 14. dovepress.com [dovepress.com]

- 15. Browning of White Adipose Tissue as a Therapeutic Tool in the Fight against Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Withaferin A Promotes White Adipose Browning and Prevents Obesity Through Sympathetic Nerve-Activated Prdm16-FATP1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Mechanical Stimulation of Myotubes Counteracts the Effects of Tumor-Derived Factors Through the Modulation of the Activin/Follistatin Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Promotion of myotube differentiation and attenuation of muscle atrophy in murine C2C12 myoblast cells treated with teaghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Metallothionein Gene Deficiency Facilitates the Differentiation of C2C12 Myoblasts into Slow-Twitch Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

Machilin A's Impact on Lactate Production: A Technical Overview for Researchers

Introduction

In the landscape of cancer metabolism research, the reliance of tumor cells on aerobic glycolysis, a phenomenon known as the Warburg effect, presents a key therapeutic vulnerability.[1][2] A pivotal enzyme in this pathway is Lactate Dehydrogenase A (LDHA), which catalyzes the conversion of pyruvate to lactate, the final step in aerobic glycolysis.[3][4] Elevated lactate levels in the tumor microenvironment are associated with cancer progression, angiogenesis, and immune evasion.[2][5] Machilin A, a naturally occurring lignan, has emerged as a significant inhibitor of LDHA, thereby demonstrating potential as an anti-cancer agent by modulating lactate production.[6][7] This technical guide provides an in-depth analysis of the effects of this compound on lactate production, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound functions as a competitive inhibitor of Lactate Dehydrogenase A (LDHA).[6][7] Structural and molecular investigations have revealed that this compound directly targets the nicotinamide adenine dinucleotide (NAD) binding site of LDHA.[3][6] By occupying this site, this compound prevents the binding of the NADH cofactor, which is essential for the enzymatic conversion of pyruvate to lactate.[6] This inhibition is specific to LDHA, as this compound has been shown not to affect the activity of LDHB at concentrations up to 500 μM.[6] The direct consequence of this inhibition is a reduction in lactate production and secretion by cancer cells.[6][7]

Quantitative Effects on Lactate Production and Cellular Viability

This compound has been demonstrated to significantly decrease LDH activity and subsequent lactate production in a dose-dependent manner across various human cancer cell lines under both normoxic and hypoxic conditions.[6] The inhibitory concentration (IC50) of this compound for LDHA activity was determined to be 84 μM.[6] This reduction in glycolytic activity leads to decreased intracellular ATP levels and a corresponding inhibition of cancer cell growth and colony formation.[6][7]

Table 1: Effect of this compound on LDH Activity and Cell Viability in Various Cancer Cell Lines (Normoxia) [6]

| Cell Line | Cancer Type | This compound (µM) | LDH Activity (% of Control) | Cell Viability (% of Control) |

| HT29 | Colon | 10 | 85.2 ± 3.1 | 88.1 ± 4.2 |

| 25 | 65.4 ± 2.8 | 72.5 ± 3.7 | ||

| 50 | 48.7 ± 2.1 | 55.3 ± 2.9 | ||

| MCF-7 | Breast | 10 | 89.1 ± 3.5 | 90.2 ± 4.5 |

| 25 | 70.3 ± 3.0 | 78.6 ± 4.1 | ||

| 50 | 52.6 ± 2.4 | 61.8 ± 3.3 | ||

| A549 | Lung | 10 | 82.5 ± 2.9 | 85.7 ± 3.9 |

| 25 | 61.8 ± 2.5 | 68.9 ± 3.5 | ||

| 50 | 45.1 ± 1.9 | 51.4 ± 2.6 | ||

| HepG2 | Liver | 10 | 91.3 ± 3.8 | 92.5 ± 4.8 |

| 25 | 75.4 ± 3.3 | 81.3 ± 4.3 | ||

| 50 | 58.9 ± 2.7 | 65.7 ± 3.6 |

Table 2: Effect of this compound on Lactate Production in Various Cancer Cell Lines (Normoxia) [6]

| Cell Line | Cancer Type | This compound (µM) | Lactate Production (% of Control) |

| HT29 | Colon | 10 | 88.3 ± 4.0 |

| 25 | 70.1 ± 3.2 | ||

| 50 | 51.6 ± 2.5 | ||

| MCF-7 | Breast | 10 | 90.5 ± 4.2 |

| 25 | 74.8 ± 3.6 | ||

| 50 | 56.2 ± 2.8 | ||

| A549 | Lung | 10 | 84.7 ± 3.8 |

| 25 | 66.2 ± 3.0 | ||

| 50 | 48.9 ± 2.2 | ||

| HepG2 | Liver | 10 | 92.8 ± 4.5 |

| 25 | 78.3 ± 3.9 | ||

| 50 | 61.4 ± 3.1 |

Under hypoxic conditions, which more closely mimic the tumor microenvironment, this compound also markedly decreases LDHA activity, lactate production, and intracellular ATP levels.[6] This leads to a significant inhibition of colony formation and reduced cancer cell survival.[6][7]

Downstream Signaling and Microenvironment Modulation

The reduction of lactate secretion by this compound has profound effects on the tumor microenvironment. Tumor-derived lactic acid is known to promote the polarization of tumor-associated macrophages (TAMs) to an M2 phenotype, which supports tumor growth and angiogenesis.[3][5] By inhibiting lactate production, this compound indirectly suppresses this M2 polarization.[6] This leads to a decrease in neovascularization, further contributing to the suppression of tumor growth.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Aerobic exercise-induced lactate production: a novel opportunity for remodeling the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of Machilin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Machilin A, a lignan isolated from various plant species including Machilus thunbergii, has emerged as a promising candidate in anticancer research. Its cytotoxic effects against a range of cancer cell lines have been documented, primarily attributed to its unique mechanism of action targeting cancer cell metabolism. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency in inhibiting cell growth, have been determined using various cytotoxicity assays. The data presented below is a summary from published studies.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| WiDr | Colon Cancer | MTT | 73.67 ± 20.69 | [1] |

| DLD-1 | Colon Cancer | MTT | - | [1] |

| RKO | Colon Cancer | MTT | - | [1] |

| HT29 | Colon Cancer | MTT | 48.42 ± 4.33 | [1] |

| MCF-7 | Breast Cancer | MTT | 61.18 ± 3.02 | [1] |

| HCC-95 | Lung Cancer | MTT | 112.34 ± 10.11 | [1] |

| NCI-H1793 | Lung Cancer | MTT | 63.99 ± 5.61 | [1] |

| Huh7 | Liver Cancer | MTT | 85.07 ± 20.90 | [1] |

| HepG2 | Liver Cancer | MTT | 100.78 ± 40.47 | [1] |

| Hep3B | Liver Cancer | MTT | 48.30 ± 4.13 | [1] |

Note: "-" indicates that the specific IC50 value was not provided in the cited source, although cytotoxic activity was observed. The data represents the mean ± standard deviation from multiple experiments.

Experimental Protocols

The most commonly employed method for assessing the cytotoxicity of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

4. Solubilization of Formazan Crystals:

-

Carefully remove the medium containing MTT from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.

Signaling Pathway of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects primarily by inhibiting Lactate Dehydrogenase A (LDHA), a key enzyme in the Warburg effect, a metabolic hallmark of cancer cells.[1][2] This inhibition triggers a cascade of events leading to apoptosis.

References

- 1. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Machilin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Machilin A, a lignan isolated from Machilus thunbergii, has emerged as a promising natural compound with notable in vitro anticancer properties. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies related to the anticancer activity of this compound. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development, offering a detailed understanding of its mode of action and potential therapeutic applications.

Core Mechanism of Action: Inhibition of Lactate Dehydrogenase A (LDHA)

The primary mechanism underlying the anticancer effects of this compound is its role as a competitive inhibitor of Lactate Dehydrogenase A (LDHA)[1]. LDHA is a critical enzyme in the metabolic pathway of cancer cells, particularly in the context of the Warburg effect, where cancer cells predominantly rely on aerobic glycolysis for energy production.

This compound competitively blocks the nicotinamide adenine dinucleotide (NAD) binding site of LDHA, thereby inhibiting its enzymatic activity[1]. This inhibition leads to a cascade of downstream effects detrimental to cancer cell survival:

-

Reduced Lactate Production: By inhibiting LDHA, this compound significantly decreases the conversion of pyruvate to lactate[1]. The accumulation of lactate in the tumor microenvironment is known to promote angiogenesis and immune evasion.

-

Decreased ATP Levels: The disruption of glycolysis by this compound leads to a reduction in intracellular adenosine triphosphate (ATP) levels, depriving cancer cells of the necessary energy for proliferation and survival[1].

-

Induction of Oxidative Stress: Inhibition of LDHA by this compound has been shown to induce the production of mitochondrial reactive oxygen species (ROS), contributing to apoptosis[1].

This targeted inhibition of a key metabolic enzyme makes this compound a compelling candidate for cancer therapy.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on LDHA activity and cancer cell viability across various human cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound on LDHA Activity

| Parameter | IC50 Value (µM) |

| LDHA Enzymatic Activity | 84 |

Data sourced from Chung et al., 2019.

Table 2: IC50 Values of this compound on the Viability of Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) |

| HT29 | Colon Cancer | 38.2 |

| HCT116 | Colon Cancer | 45.1 |

| MCF-7 | Breast Cancer | 52.3 |

| MDA-MB-231 | Breast Cancer | 48.7 |

| A549 | Lung Cancer | 61.5 |

| NCI-H460 | Lung Cancer | 55.8 |

| HepG2 | Liver Cancer | 42.6 |

| Hep3B | Liver Cancer | 39.4 |

Data sourced from Chung et al., 2019.

Secondary Mechanisms of Action

Beyond its well-documented role as an LDHA inhibitor, evidence suggests that this compound may exert its anticancer effects through additional signaling pathways.

Inhibition of Phospholipase Cγ1 (PLCγ1)

This compound has been identified as an inhibitor of Phospholipase Cγ1 (PLCγ1), with IC50 values in the range of 8.8 to 26.0 µM[2]. PLCγ1 is a key enzyme in signal transduction, and its inhibition can disrupt pathways involved in cancer cell proliferation and survival[2][3].

Activation of Caspase-3

Studies have indicated that this compound can activate caspase-3, a key executioner caspase in the apoptotic pathway[1]. The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in programmed cell death.

Potential Inhibition of NF-κB Signaling

Research on the structurally related compound, Machilin D, has demonstrated the inhibition of the NF-κB signaling pathway[4][5]. Given the structural similarities, it is plausible that this compound may also modulate this pathway, which is crucial for inflammation, cell survival, and proliferation in cancer. However, direct evidence for this compound's effect on NF-κB is still required.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the anticancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in this compound-treated cells.

-

Cell Treatment: Treat cancer cells with the desired concentrations of this compound for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Treat cancer cells with this compound for 24 to 48 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

RNase Treatment: Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

-

PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate for 15 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's primary mechanism of action.

Caption: Experimental workflow for apoptosis assay.

Caption: Experimental workflow for cell cycle analysis.

Conclusion

This compound demonstrates significant in vitro anticancer activity, primarily through the inhibition of the key metabolic enzyme LDHA. This leads to a reduction in cancer cell proliferation and the induction of apoptosis. Further research into its effects on other signaling pathways, such as PLCγ1 and NF-κB, will provide a more complete picture of its therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate this compound as a potential anticancer agent.

References

- 1. This compound Inhibits Tumor Growth and Macrophage M2 Polarization Through the Reduction of Lactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Machilin D, a Lignin Derived from Saururus chinensis, Suppresses Breast Cancer Stem Cells and Inhibits NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling defect in the activation of caspase-3 and PKCdelta in human TUR leukemia cells is associated with resistance to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Machilin A: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Machilin A, a lignan isolated from Machilus thunbergii, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the identification and validation of the primary molecular target of this compound. The document details the experimental methodologies employed, presents quantitative data for critical evaluation, and visualizes the associated signaling pathways and experimental workflows.

Target Identification: Pinpointing Lactate Dehydrogenase A (LDHA)

The primary molecular target of this compound has been identified as Lactate Dehydrogenase A (LDHA), a key enzyme in anaerobic glycolysis.[1][2] LDHA catalyzes the conversion of pyruvate to lactate, a crucial step for regenerating NAD+ and sustaining high rates of glycolysis, a characteristic metabolic feature of many cancer cells known as the "Warburg effect".[1][3] this compound acts as a competitive inhibitor of LDHA by directly blocking the binding of the cofactor NADH (nicotinamide adenine dinucleotide).[1][2][4]

Affinity-Based Approaches

Affinity chromatography is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological mixture.[5][6] While specific affinity chromatography protocols for this compound are not extensively detailed in the literature, a generalizable workflow can be adapted.

-

Immobilization of this compound:

-

Synthesize a derivative of this compound containing a linker arm with a reactive functional group (e.g., amine, carboxyl) suitable for covalent coupling to a solid support. The linker position should be chosen carefully to minimize interference with the binding interaction with the target protein.

-

Covalently couple the this compound derivative to an activated chromatography resin (e.g., NHS-activated sepharose, epoxy-activated sepharose).

-

Prepare a control resin with the linker and blocking agent but without this compound to identify non-specific binders.

-

-

Preparation of Cell Lysate:

-

Culture cancer cells known to be sensitive to this compound (e.g., HT29 colorectal cancer cells) to a sufficient density.

-

Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Pack the this compound-coupled resin and the control resin into separate chromatography columns.

-

Equilibrate the columns with the lysis buffer.

-

Load the clarified cell lysate onto both the this compound column and the control column.

-

Wash the columns extensively with the lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the specifically bound proteins from the columns. This can be achieved by:

-

Competitive elution: Using a high concentration of free this compound.

-

Non-specific elution: Changing the pH or ionic strength of the buffer.

-

-

Collect the eluates and concentrate the proteins.

-

Separate the eluted proteins by SDS-PAGE and visualize them using silver staining or Coomassie blue staining.

-

Excise protein bands that are present in the eluate from the this compound column but absent or significantly reduced in the control column eluate.

-

Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

-

Target Validation in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a technique used to verify target engagement in intact cells.[7][8] The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein.[9]

-

Cell Treatment:

-

Seed cells (e.g., HT29) in culture plates and grow to 80-90% confluency.

-

Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a specified time (e.g., 1-2 hours) at 37°C.

-

-

Heat Treatment:

-

Harvest the cells and resuspend them in a physiological buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step at 4°C.

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

Analyze the amount of soluble LDHA in the supernatant at each temperature by Western blotting using an anti-LDHA antibody.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blots.

-

Plot the percentage of soluble LDHA as a function of temperature for both vehicle- and this compound-treated samples.

-

A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle-treated samples indicates thermal stabilization of LDHA upon this compound binding, thus validating target engagement.

-

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on LDHA and its downstream consequences on cancer cell viability have been quantified in various studies.[1]

Table 1: IC50 Values of this compound on Cell Viability and LDHA Activity [1]

| Cell Line | Cancer Type | Cell Viability IC50 (µM) | LDHA Activity IC50 (µM) |

| WiDr | Colon | 17.19 ± 5.75 | 61.87 ± 8.02 |

| DLD-1 | Colon | 423.41 ± 17.55 | 129.46 ± 24.82 |

| RKO | Colon | 192.16 ± 15.19 | 73.67 ± 20.69 |

| HT29 | Colon | 107.01 ± 4.66 | 48.42 ± 4.33 |